N-Nitrosodiethylamine-d4: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
N-Nitrosodiethylamine-d4: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical properties, stability, and analytical applications of the deuterated internal standard, N-Nitrosodiethylamine-d4.
This technical guide provides a thorough overview of N-Nitrosodiethylamine-d4 (NDEA-d4), a deuterated analog of the probable human carcinogen N-Nitrosodiethylamine (NDEA).[1][2] Primarily utilized as an internal standard, NDEA-d4 is a critical tool for the accurate quantification of NDEA in various matrices, including pharmaceuticals, food products, and environmental samples.[1][3][4] This document serves as a vital resource for researchers, scientists, and drug development professionals, offering consolidated data on its chemical properties, stability considerations, and detailed experimental protocols.
Core Chemical and Physical Properties
N-Nitrosodiethylamine-d4 is a clear to yellow liquid, with physical and chemical properties nearly identical to its non-deuterated counterpart, NDEA.[3][4] The key distinction is its higher molecular weight due to the presence of four deuterium (B1214612) atoms, which allows for its differentiation in mass spectrometry-based analyses.[3]
| Property | Value | Reference(s) |
| Chemical Name | N-(ethyl-1,1-d2)-N-nitroso-ethan-1,1-d2-amine | [3] |
| Synonyms | DEN-d4, Diethylnitrosamine-d4 | [3][5] |
| CAS Number | 1346603-41-5 | [3][5] |
| Molecular Formula | C₄H₆D₄N₂O | [3] |
| Molecular Weight | 106.16 g/mol | [3][5] |
| Appearance | Clear to yellow liquid | [3][4] |
| Boiling Point | ~177 °C (for NDEA) | [3] |
| Density | ~0.95 g/mL (for NDEA) | [3] |
| Solubility | Soluble in organic solvents and lipids.[2][6] Slightly soluble in methanol (B129727) and chloroform.[6] | |
| Storage Temperature | -20°C | [3] |
| Spectroscopic and Chromatographic Data | Value | Reference(s) |
| Purity (by HPLC) | >95% | [7][8] |
| Primary Analytical Methods | GC, NMR, MS | [3][7] |
| Isotopic Purity | Not specified in readily available public data. It is recommended to obtain a lot-specific Certificate of Analysis from the supplier. | [9] |
Stability and Storage
The stability of NDEA-d4 solutions is critical for ensuring accurate and reliable analytical results.[1] While specific long-term stability data for NDEA-d4 is limited in publicly available literature, the general stability of nitrosamines provides guidance.[1]
Key Stability Considerations:
-
Light Sensitivity: N-nitrosamines are known to be sensitive to UV light, which can lead to the cleavage of the N-N bond.[1] Therefore, solutions of NDEA-d4 should be protected from light.[1]
-
Temperature: For long-term storage, solutions of NDEA-d4 in solvents like methanol should be kept at refrigerated temperatures (2-8°C) or frozen (-20°C).[1][3]
-
Solvent Purity: The use of high-purity solvents is recommended to prevent degradation caused by reactive impurities.[1]
-
Thermal Decomposition: When heated to decomposition, NDEA emits toxic fumes of nitrogen oxides.[2] Studies on other nitrosamines suggest that thermal degradation can occur at elevated temperatures, such as those found in the stripper of an amine scrubbing process.[10]
Recommended Storage Practices:
-
Store neat material and solutions at -20°C for optimal stability.[3]
-
Use amber glass vials with inert caps (B75204) (e.g., PTFE-lined) to minimize photodegradation and leaching.[1]
-
It is incumbent upon the user to verify the stability of in-house prepared solutions under their specific storage conditions and for their intended use.[1]
Potential Degradation Pathways
The primary degradation pathway for N-nitrosamines is photodegradation initiated by UV light.[11] This can lead to the cleavage of the N-N bond.[1] Studies on the photocatalytic degradation of N-nitrosodimethylamine (NDMA), a related compound, have identified degradation products including methylamine, dimethylamine, nitrite (B80452), and nitrate.[12] Gamma-irradiation of NDEA in aqueous solution has been shown to produce acetic acid and formic acid.[13]
Caption: Factors influencing the degradation of N-Nitrosodiethylamine-d4.
Experimental Protocols
General Synthesis of N-Nitrosodiethylamine-d4
Materials:
-
Diethylamine-d5 (or another suitably deuterated diethylamine (B46881) precursor)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve the deuterated diethylamine in water and cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite to the cooled amine solution with constant stirring.
-
Acidify the mixture by the dropwise addition of hydrochloric acid while maintaining the temperature below 5°C and the pH between 3 and 4.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Extract the product from the aqueous mixture with dichloromethane.
-
Wash the organic extract with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude NDEA-d4.
-
Purify the product by distillation or chromatography as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Nitrosodiethylamine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 1346603-41-5: N-NitrosodiethylaMine-d4 | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Nitrosodiethylamine-d10 | LGC Standards [lgcstandards.com]
- 8. N-Nitrosodiethylamine-d4 | LGC Standards [lgcstandards.com]
- 9. benchchem.com [benchchem.com]
- 10. (769e) Thermal Decomposition of Nitrosamines in Amine Scrubbing | AIChE [proceedings.aiche.org]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Degradation of N-Nitrosodiethylamine in aqueous solution by gamma-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
